Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)-
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide is an organic compound that features a dibenzofuran moiety linked to a cyclohexanecarboxamide group via an ethyl chain. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, making it an aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of Dibenzofuran Derivative: Dibenzofuran derivatives can be synthesized through various methods, including O-arylation reactions and subsequent cyclization of diaryl ethers.
Linking to Ethyl Chain: The dibenzofuran derivative is then linked to an ethyl chain through a suitable reaction, such as a Friedel-Crafts alkylation.
Formation of Cyclohexanecarboxamide: The final step involves the reaction of the ethyl-linked dibenzofuran derivative with cyclohexanecarboxylic acid or its derivatives to form the desired cyclohexanecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit PTP1B function by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which is a simpler structure without the ethyl and cyclohexanecarboxamide groups.
Benzofuran: A related compound with only one benzene ring fused to a furan ring.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of the dibenzofuran moiety with an ethyl chain and a cyclohexanecarboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)- is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anti-inflammatory, neuroprotective, and antibacterial properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone linked to a benzo[b]benzofuran moiety. Its structural characteristics suggest potential interactions with biological targets relevant to inflammation and neurodegenerative diseases.
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory properties of compounds related to benzofuran derivatives. For instance, hybrids combining benzofuran with rhodanine were synthesized and evaluated for COX-2 and 5-LOX inhibitory activities. One notable compound exhibited COX-2 inhibition superior to celecoxib, with a selectivity index (SI) of 5.1, indicating its potential as an anti-inflammatory agent .
Table 1: Inhibitory Activity of Selected Compounds
Compound | COX-2 Inhibition (%) | LOX Inhibition (%) | Selectivity Index |
---|---|---|---|
Celecoxib | 100 | 15 | 6.7 |
Compound 5h | 95 | 30 | 5.1 |
Neuroprotective Effects
The neuroprotective effects of benzofuran derivatives have been documented in studies involving amyloid-beta (Aβ) aggregation. Cyclohexanecarboxamide derivatives have shown varying abilities to modulate Aβ42 fibrillogenesis, which is crucial in Alzheimer's disease pathology. For example, specific derivatives demonstrated a significant increase in Aβ42 fibrillogenesis at concentrations up to 25 μM, suggesting their role in neuroprotection against Aβ-induced cytotoxicity .
Table 2: Effects on Aβ42 Fibrillogenesis
Compound | Concentration (μM) | Fibrillogenesis Increase (Fold) |
---|---|---|
Compound 4d | 1 | 1.74 |
Compound 4d | 5 | 1.92 |
Compound 4d | 25 | 2.70 |
Antibacterial Activity
Research has also explored the antibacterial properties of benzofuran derivatives. Studies indicate that certain compounds exhibit activity against specific bacterial strains while being inactive against others like E. coli at micromolar concentrations due to the presence of resistant dihydropteroate synthase (DHPS). This highlights the need for further exploration into the mechanisms underlying their antibacterial efficacy .
Case Studies
- Study on COX/LOX Inhibition : A study synthesized several benzofuran derivatives linked with rhodanine to evaluate their COX-2 and LOX inhibition capabilities. The results indicated that some compounds not only matched but exceeded the efficacy of existing anti-inflammatory drugs like celecoxib .
- Neuroprotection Against Aβ42 : Another study focused on the ability of benzofuran derivatives to prevent Aβ42-induced cytotoxicity in neuronal cell lines. The findings revealed that certain compounds provided significant protection against Aβ42 toxicity, indicating their potential utility in treating neurodegenerative diseases .
Properties
CAS No. |
893777-79-2 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C21H23NO2/c23-21(16-6-2-1-3-7-16)22-13-12-15-10-11-20-18(14-15)17-8-4-5-9-19(17)24-20/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,22,23) |
InChI Key |
OAPHRKOZIUYLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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